It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 174.0 mg/ml or 0.962 mol/l .
The synthesis of 2-amino-2-(4-methoxyphenyl)acetic acid typically involves several steps aimed at ensuring the desired stereochemistry due to its chiral nature.
The molecular structure of 2-amino-2-(4-methoxyphenyl)acetic acid consists of:
COC1=CC=C(C(N)C(=O)O)C=C1
, which illustrates its structural components .2-Amino-2-(4-methoxyphenyl)acetic acid can participate in various chemical reactions:
The specific conditions for these reactions vary but generally involve controlling temperature, pH, and concentration to optimize yields.
The mechanism of action for 2-amino-2-(4-methoxyphenyl)acetic acid involves its interaction with biological targets:
The stability of 2-amino-2-(4-methoxyphenyl)acetic acid under different conditions (e.g., pH, temperature) is crucial for its application in research and industry.
This compound has diverse applications across several fields:
2-Amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic amino acid characterized by the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [5]. Its core structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the para position, attached to a chiral alpha-carbon bearing both an amino group (-NH₂) and a carboxylic acid group (-COOH). This arrangement classifies it as a phenylglycine derivative, specifically a methoxy-substituted variant.
The compound exhibits several key physicochemical properties:
Table 1: Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic Acid
Property | Value | Conditions | Significance |
---|---|---|---|
Molecular Weight | 181.19 g/mol | - | Determines molar reactivity |
Melting Point | 235°C | Sublimation | Indicates thermal stability |
Density | 1.246 g/cm³ | Room temperature | Relates to crystal packing |
pKa | 2.09 | Predicted, aqueous | Reflects carboxyl group acidity |
Boiling Point | 339.5°C | Predicted at 760 mmHg | Volatility assessment |
Nomenclature for this compound includes several systematic and common names:
The chiral alpha-carbon generates two enantiomers, denoted as (S)- and (R)- configurations. The canonical SMILES representation is COC₁=CC=C(C=C₁)C(N)C(=O)O, while the InChIKey is GXUAKXUIILGDKW-UHFFFAOYSA-N for the racemic form [8] [5].
The compound emerged as a synthetic intermediate in the mid-20th century, with early references in the 1960s. Its initial significance lay in its role as a chiral building block for beta-lactam antibiotics, particularly in synthesizing side chains for semi-synthetic penicillins and cephalosporins [9]. By the 1980s, its enantiopure forms gained attention in asymmetric catalysis and pharmaceutical synthesis due to the methoxy group's electronic influence on stereoselective reactions.
Key historical developments include:
Table 2: Historical Applications and Commercial Availability
Era | Application Context | Commercial Milestones |
---|---|---|
1960s–1970s | Antibiotic side-chain synthesis | Limited commercial availability; research chemical |
1980s–1990s | Asymmetric catalysis substrates | Entry in CAS databases (e.g., 19789-59-4) |
2000s–Present | Kinase inhibitor precursors | Supplier diversification (e.g., Ambeed, Achemblock) |
The compound’s chiral center and aromatic substitution make it indispensable in modern organic synthesis. The methoxy group enhances the electron density of the phenyl ring, facilitating π-stacking interactions in transition states during stereoselective reactions [6] [9]. This electronic modulation allows precise control over diastereoselectivity in reactions like:
Enantiopure forms command premium pricing due to their synthetic utility:
Table 3: Synthetic Routes to Enantiopure Isomers
Method | Key Conditions | Enantiomeric Excess (ee) | Reference |
---|---|---|---|
Chiral Resolution | Diastereomeric salt crystallization | >99% | |
Asymmetric Hydrogenation | Rh-BINAP catalysis | 92–95% | [9] |
Enzymatic Desymmetrization | Lipase-mediated hydrolysis | 88% | |
Erlenmeyer Azlactone Synthesis | Glycine Schiff base alkylation | 85–90% | [9] |
Pharmaceutical applications exploit its scaffold in active pharmaceutical ingredients (APIs):
The compound remains a cornerstone in chiral pool synthesis, bridging traditional amino acid chemistry and modern asymmetric methodologies. Its structural versatility ensures ongoing relevance in drug discovery pipelines targeting complex therapeutic agents [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: